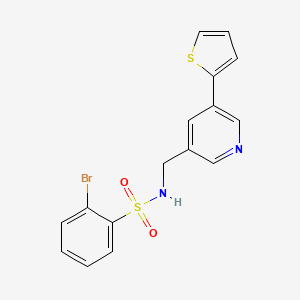![molecular formula C21H14ClF3N2O2 B3005709 5-(2-chlorophenyl)-4-methyl-2-[5-[2-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole CAS No. 1935723-12-8](/img/structure/B3005709.png)
5-(2-chlorophenyl)-4-methyl-2-[5-[2-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-(2-chlorophenyl)-4-methyl-2-[5-[2-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole" is a derivative of imidazole, which is a heterocyclic compound featuring a five-membered ring of two nitrogen atoms at non-adjacent positions. Imidazole derivatives have been extensively studied due to their potential biological activities, including antibacterial properties. The structure of the compound suggests that it may possess similar activities, given the presence of electron-withdrawing groups such as the trifluoromethoxy group, which is known to enhance such properties.
Synthesis Analysis
The synthesis of imidazole derivatives often involves the formation of the imidazole ring followed by the introduction of various substituents at specific positions on the ring. For instance, the synthesis of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole analogues has been explored for their antibacterial properties, indicating the importance of the aryl rings and the imidazole NH for biological activity . The synthesis of related compounds typically requires careful selection of starting materials and reaction conditions to ensure the correct placement of substituents and the retention of the imidazole core structure.
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be quite complex, with various substituents influencing the overall shape and electronic distribution of the molecule. For example, the crystal structure of a related compound, 4-(2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole-1-yl)-2,3-dimethyl-1-phenyl-1,2dihydropyrzol-5-one, shows that molecules are linked by intermolecular hydrogen bonds and exhibit C–H⋯π interaction and intramolecular H-bonds . These interactions can significantly affect the physical properties and reactivity of the compound.
Chemical Reactions Analysis
Imidazole derivatives can participate in various chemical reactions, often acting as ligands in coordination chemistry or as intermediates in the synthesis of pharmaceuticals. The reactivity of such compounds is influenced by the substituents attached to the imidazole ring. For example, the presence of electron-withdrawing or electron-donating groups can alter the nucleophilicity or electrophilicity of the imidazole nitrogen atoms, thus affecting the types of reactions the compound can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are determined by their molecular structure. For instance, the presence of chloro and trifluoromethoxy groups can increase the compound's lipophilicity, potentially affecting its solubility and membrane permeability . The crystal structure analysis of similar compounds provides insights into their solid-state properties, such as melting points and solubility . These properties are crucial for the practical application of the compounds in pharmaceutical formulations.
科学的研究の応用
Synthesis and Structural Analysis
Research on imidazole derivatives often focuses on their synthesis and structural characterization, laying the foundation for understanding their reactivity and potential applications. For instance, the microwave-assisted synthesis of imidazole derivatives has been reported, highlighting a method for creating complex molecules with potential biological activity (Saberi et al., 2009). Additionally, studies on the crystal structures of these compounds provide insights into their molecular arrangements, which is crucial for designing molecules with desired properties (Shraddha et al., 2020).
Antifungal and Antibacterial Properties
Imidazole derivatives have been explored for their antifungal and antibacterial properties. Research demonstrates that substituent groups on the imidazole ring can significantly affect the molecule's biological activity, offering a pathway to developing new antimicrobial agents. For example, studies on the antifungal activity of substituted imidazoles against various strains suggest their potential as therapeutic agents (Macías et al., 2018).
Applications in Chemotherapy
Imidazole derivatives have also been investigated for their potential applications in chemotherapy, particularly in the treatment of tropical diseases. The synthesis and evaluation of copper complexes with imidazole ligands show promising results against certain diseases, highlighting the role of metal-imidazole complexes in medicinal chemistry (Navarro et al., 2000).
Luminescence Properties
Furthermore, the luminescence properties of imidazole derivatives have attracted interest for potential applications in optoelectronic devices. Studies on the synthesis and luminescence properties of substituted imidazoles indicate their utility in developing materials with high fluorescence quantum efficiency, which could be beneficial for creating sensors and other photonic devices (Zhang et al., 2015).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-(2-chlorophenyl)-5-methyl-2-[5-[2-(trifluoromethoxy)phenyl]furan-2-yl]-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF3N2O2/c1-12-19(13-6-2-4-8-15(13)22)27-20(26-12)18-11-10-16(28-18)14-7-3-5-9-17(14)29-21(23,24)25/h2-11H,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVDDTRIORXTMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=C(O2)C3=CC=CC=C3OC(F)(F)F)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-4-methyl-2-[5-[2-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-nitrophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B3005626.png)
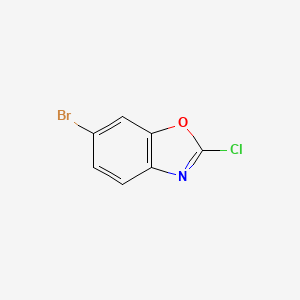
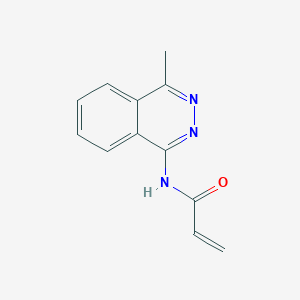
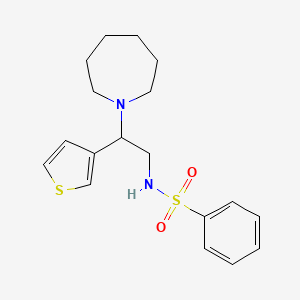
![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-propylacetamide](/img/structure/B3005631.png)
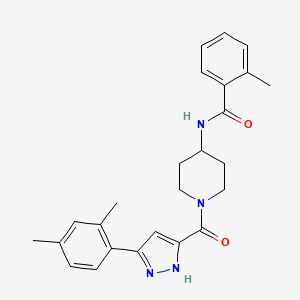
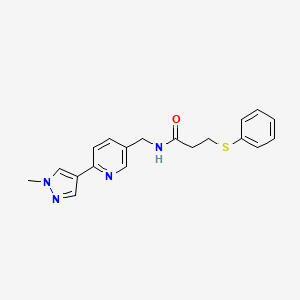
![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3005638.png)
![5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-ol](/img/structure/B3005639.png)
![3-[2-(4-fluorophenyl)vinyl]-1-methyl-2(1H)-quinoxalinone](/img/structure/B3005641.png)
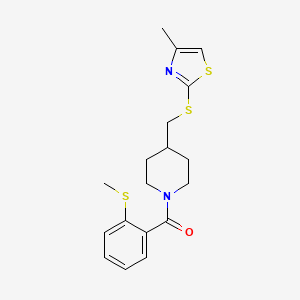
![ethyl 4-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B3005643.png)
![2-((7-acetyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B3005644.png)
